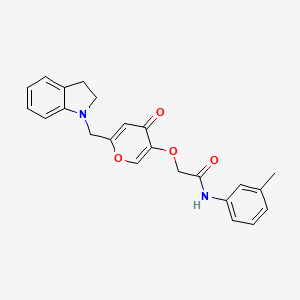
3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "APETx2" and is a potent antagonist of acid-sensing ion channels (ASICs). ASICs are a class of ion channels that are widely expressed in the nervous system and are involved in a variety of physiological processes, including pain sensation, synaptic transmission, and neuroprotection.
Scientific Research Applications
Neuroleptic Activity
- Synthesis and evaluation of benzamides like 3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide have shown promising results in neuroleptic activity. Research by Iwanami et al. (1981) indicates that certain benzamide derivatives can act as potential neuroleptics. These compounds were found to inhibit apomorphine-induced stereotyped behavior in rats, suggesting their potential use in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
- Borzilleri et al. (2006) discovered that substituted benzamides are potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This finding is significant for therapeutic interventions in cancer, as VEGFR-2 is a critical target in tumor angiogenesis (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).
Luminescent Properties
- Srivastava et al. (2017) explored the luminescent properties of pyridyl substituted benzamides. They found that these compounds exhibit aggregation enhanced emission and are responsive to multiple stimuli. This research opens up possibilities for these compounds in optical materials and sensing applications (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Capillary Electrophoresis Applications
- A study by Ye et al. (2012) focused on the use of nonaqueous capillary electrophoresis for analyzing imatinib mesylate and related substances, including benzamides. This technique is beneficial for quality control in pharmaceuticals (Ye, Huang, Li, Xiang, & Xu, 2012).
Antipsychotic Potential
- Research by Ohmori et al. (1996) involved the synthesis of benzamide derivatives and their evaluation as dopamine D3 and D4 receptor antagonists. These findings are significant for developing new antipsychotic drugs (Ohmori, Maeno, Hidaka, Nakato, Matsumoto, Tada, Hattori, Sakamoto, Tsukamoto, & Usuda, 1996).
Antibacterial Activity
- A study by Mobinikhaledi et al. (2006) on N-(3-Hydroxy-2-pyridyl) benzamides, a related class, demonstrated antibacterial activity against various bacteria, indicating potential applications in antimicrobial therapies (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Anti-Fatigue Effects
- The anti-fatigue effects of benzamide derivatives were explored by Wu et al. (2014), suggesting potential applications in enhancing physical performance or treating fatigue-related conditions (Wu, Fan, Pan, Zhai, Niu, Li, & Mei, 2014).
properties
IUPAC Name |
3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c14-10-7-9(8-11(16)12(10)15)13(19)17-3-6-18-4-1-2-5-18/h7-8H,1-6,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXQWKXLKUMEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=C(C(=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride](/img/no-structure.png)

![1-[(Oxan-4-yl)methyl]piperidin-4-ol](/img/structure/B3015217.png)
![6-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B3015218.png)




![5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B3015223.png)
![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3015225.png)



